(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Description
The compound "(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid" features a fused triazolo[1,5-a]pyrimidine core, a bicyclic heterocyclic system combining triazole and pyrimidine rings. Key substituents include:
- Methyl group at position 3.
- Oxo group at position 5.
- Phenoxy group at position 6.
- Acetic acid moiety at position 2.
Properties
IUPAC Name |
2-(5-methyl-7-oxo-6-phenoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-12(22-9-5-3-2-4-6-9)13(21)18-14(15-8)16-10(17-18)7-11(19)20/h2-6H,7H2,1H3,(H,19,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZYDUTEUBNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131437 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-19-8 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405279-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves multiple steps, starting with the formation of the triazolo-pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors like substituted hydrazines and keto-esters. The phenoxy and acetic acid moieties are then introduced via nucleophilic substitution and esterification reactions.
Industrial Production Methods: : For industrial-scale production, optimizing yields and reaction conditions is critical. This often involves fine-tuning temperature, pH, and solvent conditions, as well as using catalysts to increase reaction efficiency. Continuous flow reactors might be employed to handle the multi-step synthesis more effectively.
Chemical Reactions Analysis
Types of Reactions: : (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid undergoes various chemical reactions, such as:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxo derivatives.
Reduction: : Employing agents like sodium borohydride or lithium aluminum hydride to produce reduced compounds with altered functional groups.
Substitution: : Reacting with nucleophiles (e.g., amines, thiols) to replace phenoxy or other groups.
Common Reagents and Conditions: : Typical conditions involve organic solvents (e.g., dichloromethane, ethanol), with reactions occurring at moderate temperatures (20-100°C), depending on the desired transformation.
Major Products Formed: : The products vary based on the reaction type—oxidation yields additional oxo compounds, reduction can lead to alcohols or hydrocarbons, and substitution produces derivatives with new functional groups.
Scientific Research Applications
Chemistry: : This compound is used in the synthesis of complex molecules, serving as a building block for creating diverse chemical libraries for high-throughput screening.
Biology: : Researchers explore its interactions with biological macromolecules to uncover potential enzyme inhibitors or activators.
Medicine: : Its potential as a lead compound for drug development is significant, given its structural complexity and bioactive properties. Studies focus on its efficacy in treating conditions like microbial infections or inflammatory diseases.
Industry: : It finds applications in materials science, particularly in developing new polymers or advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid involves interaction with specific molecular targets, such as enzymes or receptors, modifying their activity. The triazolo-pyrimidine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazolo[1,5-a]pyrimidine scaffold is a common feature among analogs, but substituent variations significantly alter bioactivity and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolo[1,5-a]pyrimidine Derivatives
Key Differences and Implications
This may improve solubility and receptor binding in aqueous environments.
Position 2 Functional Groups: Acetic acid (Target): Offers strong hydrogen-bonding capacity and ionization at physiological pH, favoring interactions with enzymes or receptors. Propanoic acid (): Longer alkyl chain may reduce solubility but enhance membrane permeability. Thiophene ester (): Ester groups improve lipophilicity, aiding in blood-brain barrier penetration .
Structural Similarity Analysis
Using graph-based comparison methods (), the target compound shares a high similarity score with ’s propanoic acid analog (common triazolo-pyrimidine core and methyl/oxo groups). Differences in substituents reduce similarity coefficients (e.g., Tanimoto index), highlighting the need for tailored synthesis and testing .
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